2-((4-fluorophenyl)sulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide
Description
The compound 2-((4-fluorophenyl)sulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide features a benzo[d]thiazol core substituted with a methylthio (-SMe) group at position 3. The acetamide linker connects this heterocycle to a 4-fluorophenylsulfonyl moiety. This structure combines sulfonyl and thiazole pharmacophores, which are frequently associated with biological activity, including enzyme inhibition and antimicrobial effects .
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3S3/c1-23-12-3-2-4-13-15(12)19-16(24-13)18-14(20)9-25(21,22)11-7-5-10(17)6-8-11/h2-8H,9H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNDOYSXQNATRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-fluorophenyl)sulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 410.5 g/mol. The structure features a sulfonamide group attached to a benzo[d]thiazole moiety, which is known for its diverse biological activities.
The biological activity of this compound may be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl group is believed to play a crucial role in binding, potentially inhibiting target enzyme activity or modulating receptor function. Research indicates that similar compounds often exhibit antiproliferative effects against cancer cells by inducing apoptosis and inhibiting cell cycle progression.
Anticancer Activity
Several studies have demonstrated the anticancer potential of benzothiazole derivatives. For instance, fluorinated benzothiazoles have shown potent antiproliferative activity against various cancer cell lines, with mechanisms involving DNA adduct formation and modulation of cytochrome P450 enzymes (CYPs) .
A comparative analysis of related compounds indicates that those with similar structural features can exhibit significant cytotoxic effects in sensitive cancer cells. The biphasic dose-response relationship observed in some fluorinated derivatives suggests that careful dosing could maximize therapeutic efficacy while minimizing adverse effects .
Antimicrobial Activity
Compounds containing sulfonamide groups are traditionally recognized for their antimicrobial properties . The structural characteristics of this compound suggest potential activity against bacterial and fungal pathogens. Preliminary studies indicate that similar sulfonamide derivatives can inhibit bacterial growth effectively, although specific data on this compound's antimicrobial efficacy remain limited .
Case Studies
- Antiproliferative Effects in Cancer Cells : A study investigating the effects of various benzothiazole derivatives found that compounds with similar structures to this compound exhibited significant cytotoxicity against breast and renal cancer cell lines. These compounds induced apoptosis through the activation of caspase pathways .
- Antimicrobial Testing : In a recent investigation into sulfonamide derivatives, compounds structurally akin to the target compound showed promising results against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were determined, highlighting the potential for development into new antimicrobial agents .
Data Table: Biological Activities Comparison
| Compound Name | Structure Highlights | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Sulfonamide + Benzothiazole | Moderate (based on analogs) | Limited data available |
| 5F 203 (Fluorinated Benzothiazole) | Fluorinated Benzothiazole | High (induced CYP1A1 expression) | Not specified |
| 4-Fluorobenzenesulfonamide | Sulfonamide structure | Low to moderate | Broad-spectrum |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s structural uniqueness lies in its methylthio-substituted benzo[d]thiazol and 4-fluorophenylsulfonyl groups. Key comparisons with analogous compounds include:
Table 1: Structural Comparison of Selected Acetamide Derivatives
*Calculated based on formula; †Estimated from similar structures.
- Sulfonyl Groups : The 4-fluorophenylsulfonyl group in the target compound is analogous to sulfonyl-containing derivatives in and , which enhance electronic withdrawal and improve binding to enzymatic pockets (e.g., MMP or kinase targets) .
- Methylthio vs.
Physicochemical and Spectral Properties
- IR Spectroscopy : The target compound’s carbonyl (C=O) stretch is expected near 1718 cm⁻¹, consistent with acetamide derivatives in and . Sulfonyl S=O stretches typically appear at 1250–1350 cm⁻¹ .
- NMR Data : The benzo[d]thiazol protons resonate in the aromatic region (δ 7.0–8.5 ppm), while the methylthio group’s protons appear as a singlet near δ 2.5 ppm, similar to methyl groups in .
- Solubility: The sulfonyl group may improve aqueous solubility compared to purely aromatic analogues (e.g., ’s methoxyphenoxy derivatives), though the methylthio group could counterbalance this by increasing hydrophobicity .
Q & A
Q. What are the key synthetic strategies for preparing 2-((4-fluorophenyl)sulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide, and how do reaction conditions influence yield?
Answer: The synthesis typically involves multi-step reactions:
Thiazole ring formation : Condensation of substituted benzothiazole precursors with thiourea derivatives under reflux in solvents like ethanol or DMF .
Sulfonylation : Reaction of the thiazole intermediate with 4-fluorophenylsulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group .
Acetamide coupling : Final acylation using chloroacetamide derivatives under inert conditions (e.g., N₂ atmosphere) .
Q. Critical factors :
- Solvent choice : Polar aprotic solvents (DMF, DCM) improve sulfonylation efficiency .
- Catalysts : Bases like triethylamine enhance nucleophilicity during sulfonylation .
- Temperature : Controlled heating (60–80°C) minimizes side reactions during thiazole ring closure .
Q. Which analytical techniques are most effective for structural elucidation and purity assessment?
Answer:
| Technique | Purpose | Key Observations |
|---|---|---|
| ¹H/¹³C NMR | Confirm connectivity of fluorophenyl, benzo[d]thiazole, and acetamide groups | Split signals for sulfonyl (δ 3.2–3.5 ppm) and methylthio (δ 2.1 ppm) groups . |
| HRMS | Verify molecular formula (C₁₆H₁₂FNO₃S₃) | Exact mass matches theoretical value (e.g., m/z 405.02) . |
| HPLC-PDA | Assess purity (>95%) | Retention time consistency under gradient elution (C18 column, acetonitrile/water) . |
Q. What in vitro assays are recommended for preliminary biological screening?
Answer:
- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
- Anticancer potential : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to the benzo[d]thiazole scaffold .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve scalability and yield?
Answer:
- Flow chemistry : Continuous sulfonylation reduces reaction time and improves reproducibility .
- Microwave-assisted synthesis : Accelerates thiazole ring formation (10–15 min vs. 6 hrs conventional) with 20% higher yield .
- Purification : Use of silica-coated magnetic nanoparticles for rapid separation of sulfonylated intermediates .
Q. How should researchers address contradictions in biological activity data across studies?
Answer:
| Issue | Resolution Strategy |
|---|---|
| Variable IC₅₀ values | Standardize assay conditions (e.g., serum concentration, incubation time) . |
| Off-target effects | Use CRISPR-engineered cell lines to isolate specific pathways . |
| Solubility limitations | Employ co-solvents (DMSO/PEG) or nanoformulations to enhance bioavailability . |
Q. What computational approaches predict target interactions and guide SAR studies?
Answer:
- Molecular docking (AutoDock Vina) : Identifies binding affinity to kinase domains (e.g., EGFR) using the sulfonyl group as a hydrogen-bond acceptor .
- MD simulations (GROMACS) : Evaluates stability of ligand-protein complexes over 100 ns trajectories .
- QSAR modeling : Correlates methylthio substitution patterns with antimicrobial potency (R² > 0.85) .
Q. What mechanistic hypotheses explain its activity against resistant bacterial strains?
Answer:
- Biofilm disruption : Sulfonyl groups interfere with quorum-sensing pathways in P. aeruginosa .
- Efflux pump inhibition : Methylthio moiety blocks AcrAB-TolC in Gram-negative bacteria, enhancing intracellular drug retention .
- Synergistic effects : Combination with β-lactams reduces MIC values 4-fold .
Q. How does the compound’s stability under physiological conditions impact experimental design?
Answer:
- pH-dependent degradation : Stable at pH 7.4 (t₁/₂ > 24 hrs) but hydrolyzes rapidly in acidic environments (pH < 5) .
- Light sensitivity : Store in amber vials to prevent sulfonyl group photo-oxidation .
- Metabolite profiling : Use LC-MS/MS to track degradation products (e.g., free benzo[d]thiazole) in plasma .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
